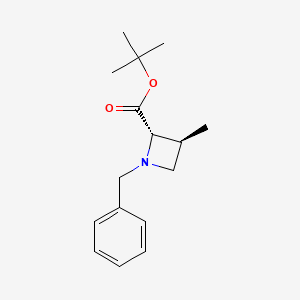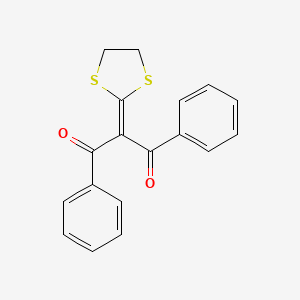
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.
tert-Butyl Ester Formation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve high yields and selectivity under controlled conditions .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Benzyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biocatalysis: Its unique structure makes it a candidate for biocatalytic processes, where enzymes are used to catalyze chemical reactions.
作用機序
The mechanism of action of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester group can influence the compound’s stability and solubility .
類似化合物との比較
Similar Compounds
tert-Butyl (2S,3S)-1-[[4-(benzyloxy)phenyl]sulfonyl]-3-hydroxy-3-methyl-2-piperidinecarboxylate: This compound shares structural similarities but has different functional groups, leading to distinct reactivity and applications.
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxamide:
Uniqueness
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is unique due to its combination of the azetidine ring, benzyl group, and tert-butyl ester. This combination imparts specific reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
tert-butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13-8-6-5-7-9-13)14(12)15(18)19-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3/t12-,14-/m0/s1 |
InChIキー |
AAHDLRDOCKVUDL-JSGCOSHPSA-N |
異性体SMILES |
C[C@H]1CN([C@@H]1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
正規SMILES |
CC1CN(C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)

![3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)
